N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide
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Overview
Description
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and an oxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide typically involves multiple steps. One common route includes the following steps:
Formation of the bromobenzoyl piperazine: This step involves the reaction of piperazine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.
Coupling with ethylenediamine: The bromobenzoyl piperazine is then reacted with ethylenediamine to form the intermediate compound.
Formation of the oxamide linkage: The final step involves the reaction of the intermediate with phenyloxalyl chloride to form N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide. This reaction is typically carried out in the presence of a base and an organic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the bromobenzoyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide involves its interaction with specific molecular targets. The bromobenzoyl group is believed to play a crucial role in binding to these targets, while the piperazine ring may modulate the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide
- N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide
- N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide
Uniqueness
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide is unique due to the presence of the bromobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.
Properties
IUPAC Name |
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O3/c22-17-8-6-16(7-9-17)21(29)26-14-12-25(13-15-26)11-10-23-19(27)20(28)24-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLOYGXWASTBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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